molecular formula C15H17N5O B7636693 N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide

N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide

Cat. No.: B7636693
M. Wt: 283.33 g/mol
InChI Key: MZAKLXIPPHTYLH-UHFFFAOYSA-N
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Description

N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazoloquinazoline ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be performed on the nitro or carbonyl groups if present in derivatives of the compound. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the amine group. Reagents such as alkyl halides or sulfonyl chlorides can be used under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like NaOH or K₂CO₃.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated or N-sulfonylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapy .

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its anti-inflammatory and antimicrobial properties suggest it could be developed into new treatments for infections and inflammatory diseases .

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer drug.

    Gefitinib: Another quinazoline-based anticancer agent.

    Afatinib: A quinazoline derivative with potent anticancer activity.

Uniqueness

N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide is unique due to its specific pyrazoloquinazoline structure, which may confer distinct biological activities compared to other quinazoline derivatives. Its potential for dual or improved potency in therapeutic applications makes it a compound of significant interest for further research and development .

Properties

IUPAC Name

N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-10-9-14-18-15(17-8-7-16-11(2)21)12-5-3-4-6-13(12)20(14)19-10/h3-6,9H,7-8H2,1-2H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAKLXIPPHTYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3C(=NC2=C1)NCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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